Dimethicone PEG-7 phosphate
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Overview
Description
Dimethicone PEG-7 phosphate is a synthetic compound classified as a silicone, polyethylene glycol derivative, ethoxylated compound, glycol, and synthetic polymer . It is widely used in cosmetic formulations due to its multifunctional properties, including cleansing, emulsifying, and surfactant capabilities . This compound is known for its ability to promote the formation of intimate mixtures between immiscible liquids by modifying the interfacial tension, making it a valuable ingredient in various personal care products .
Mechanism of Action
Target of Action
Dimethicone PEG-7 Phosphate is primarily used in personal care and cosmetics products . Its primary targets are the skin and hair, where it functions as an emollient, leaving a velvety smooth, glossy, substantive feel .
Mode of Action
This compound acts as an emulsifier and surfactant . It promotes the formation of intimate mixtures between immiscible liquids (like water and oil) by modifying the interfacial tension . This results in a more even distribution of the product when it is used .
Biochemical Pathways
It is known that it functions as a surfactant and emulsifier, which suggests that it may interact with lipid layers on the skin and hair, altering their properties and leading to a smoother, glossier appearance .
Result of Action
The primary result of this compound’s action is a smoother, glossier appearance of the skin or hair . It can also help to increase sunscreen efficacy by boosting SPF in both chemical sunscreens and in pigmented systems . In hair care products, it helps to improve manageability and promote shine and luster, especially on heavily conditioned hair .
Biochemical Analysis
Biochemical Properties
Dimethicone PEG-7 Phosphate is a surfactant, meaning it reduces the surface tension of cosmetics and contributes to the even distribution of the product when it is used . It allows the formation of finely dispersed mixtures of oil and water (emulsions) . The “PEG” in its name refers to a PEG-(polyethylene glycol-) derivative . The number behind “PEG-” refers to the average number of molecular units -CH2-CH2-O- .
Cellular Effects
This compound exhibits substantivity to hair and skin . It is known to protect keratin and hair lipids against heat and UV exposure, thus keeping hair fibers smooth . It also turns heat stress into a scalp benefit by energizing cell metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its surfactant properties. As a surfactant, it reduces the surface tension of a liquid, allowing two immiscible substances, such as oil and water, to be finely mixed . This property is crucial for its role in cosmetic products, where it helps to evenly distribute the product when used .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is generally considered safe and well-tolerated in the concentrations used in cosmetic products .
Metabolic Pathways
It is known that the compound is a derivative of poly(dimethylsiloxane), or “dimethicone”, and polyethylene glycol, or "PEG" .
Transport and Distribution
This compound is a water-soluble compound , which suggests that it can be easily transported and distributed within cells and tissues
Subcellular Localization
Given its water-soluble nature and its role as a surfactant , it is likely to be found wherever there is a need for the formation of emulsions or reduction of surface tension.
Preparation Methods
The preparation of Dimethicone PEG-7 phosphate typically involves the reaction of dimethicone with polyethylene glycol and phosphoric acid. The synthetic route includes the following steps:
Reaction of Dimethicone with Polyethylene Glycol: Dimethicone is reacted with polyethylene glycol under controlled conditions to form a dimethicone-polyethylene glycol intermediate.
Phosphorylation: The intermediate is then reacted with phosphoric acid to introduce the phosphate group, resulting in the formation of this compound.
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Dimethicone PEG-7 phosphate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the polyethylene glycol segments, leading to the formation of oxidized derivatives.
Substitution: The phosphate group in this compound can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, acids, bases, and other functional group-specific reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimethicone PEG-7 phosphate has a wide range of scientific research applications, including:
Cosmetic Industry: It is extensively used in shampoos, conditioners, body washes, and other personal care products due to its emulsifying and surfactant properties.
Pharmaceuticals: This compound is used in topical formulations to enhance the distribution and absorption of active ingredients.
Biotechnology: In biotechnology, this compound is used as a stabilizing agent in various formulations.
Industrial Applications: It is employed in the production of low-energy emulsions, which are beneficial for reducing production time and carbon footprint.
Comparison with Similar Compounds
Dimethicone PEG-7 phosphate is unique due to its combination of silicone and polyethylene glycol properties. Similar compounds include:
Dimethicone PEG-10 phosphate: Similar in structure but with a higher number of polyethylene glycol units, providing different emulsifying properties.
Dimethicone copolyol phosphate: Another related compound with varying chain lengths and functional groups, offering different surfactant and emulsifying capabilities.
Compared to these similar compounds, this compound is preferred for its balanced properties, making it suitable for a wide range of applications in personal care and industrial products .
Properties
IUPAC Name |
2-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H39O8PSi4/c1-24(2,3)20-26(7,8)22-27(9,21-25(4,5)6)14-10-11-18-12-13-19-23(15,16)17/h10-14H2,1-9H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAOTEZSRTZBDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCOCCOP(=O)(O)O)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H39O8PSi4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132207-31-9 |
Source
|
Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethers with polyethylene glycol dihydrogen phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylpolysiloxane PEG-7 Phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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